[(4-Bromo-2-chlorophenyl)methyl](2-methylpropyl)amine
Overview
Description
(4-Bromo-2-chlorophenyl)methylamine is an organic compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 g/mol. This compound is known for its diverse applications in scientific research and industry.
Mechanism of Action
Target of Action
It is structurally similar to profenofos , an organophosphate insecticide, which primarily targets the acetylcholinesterase enzyme .
Mode of Action
Like Profenofos, (4-Bromo-2-chlorophenyl)methylamine may interact with its targets by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons.
Biochemical Pathways
Based on its potential mode of action, it may affect the cholinergic system, particularly the synaptic transmission process, by inhibiting acetylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Scientific Research Applications
(4-Bromo-2-chlorophenyl)methylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the amine group.
4-Bromo-2-methoxyphenol: Similar structure with a methoxy group instead of the amine group.
4-Bromomethyl-2-biphenylcarbonitrile: Contains a bromomethyl group and a biphenyl structure
Uniqueness
(4-Bromo-2-chlorophenyl)methylamine is unique due to its specific combination of bromine, chlorine, and amine functionalities, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWSTZJSDQOYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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